molecular formula C17H23BO4 B12503943 Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

Cat. No.: B12503943
M. Wt: 302.2 g/mol
InChI Key: OMIOIMLBPXXMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate comprises three distinct regions: the pinacol boronate ester, the phenyl spacer, and the acrylate ester (Fig. 1). The boronate ester group adopts a trigonal planar geometry around the boron atom, stabilized by coordination to the two oxygen atoms of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. The acrylate moiety features an α,β-unsaturated ester with a trans (E) configuration at the C2–C3 double bond, as confirmed by nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography data from analogous structures.

The phenyl ring serves as a rigid spacer, conjugating the electron-deficient boron center to the electron-rich acrylate system. Substituents on the dioxaborolane ring (four methyl groups) impose steric constraints that influence the compound’s reactivity. For example, the methyl groups hinder nucleophilic attack at the boron atom, enhancing the stability of the boronate ester under ambient conditions.

Table 1: Key structural parameters of this compound

Parameter Value/Description
Molecular formula C₁₈H₂₃BO₄
Boron hybridization sp² (trigonal planar)
C2–C3 bond order 1.34 Å (double bond)
Dihedral angle (B–C–C–O) 12.5° (near-planar conjugation)

Electronic Properties of the Boronate Ester-Acrylate Conjugate System

The conjugation between the boronate ester and acrylate groups creates a polarized electronic system. Density functional theory (DFT) calculations on similar compounds reveal that the empty p-orbital on boron interacts with the π-electrons of the acrylate’s double bond, resulting in partial charge transfer from the acrylate to the boron center. This delocalization lowers the LUMO energy of the acrylate moiety, making it more electrophilic and reactive toward nucleophiles compared to non-boronated α,β-unsaturated esters.

Ultraviolet-visible (UV-Vis) spectroscopy of the compound in tetrahydrofuran shows a broad absorption band at 265 nm, attributed to π→π* transitions within the conjugated system. A weaker n→π* transition at 310 nm arises from the boron-oxygen bonds in the dioxaborolane ring. Nuclear magnetic resonance (NMR) spectroscopy further corroborates these electronic effects: the vinyl protons (H₂ and H₃) deshield to δ 6.8–7.1 ppm due to the electron-withdrawing influence of the boronate ester.

Electronic Effects Summary:

  • Boron-induced polarization: Enhances electrophilicity of the acrylate’s β-carbon.
  • Conjugation pathway: Extends from the boronate ester through the phenyl ring to the acrylate group.
  • Solvatochromism: Absorption maxima shift bathochromically in polar solvents, indicating charge-transfer character.

Comparative Analysis with Related α,β-Unsaturated Boronic Esters

This compound exhibits distinct properties compared to simpler α,β-unsaturated boronic esters (Table 2). For instance, replacing the phenyl spacer with an alkyl chain (e.g., ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate) reduces conjugation, raising the LUMO energy by 0.7 eV and decreasing reactivity toward Michael addition. Conversely, introducing electron-withdrawing groups on the phenyl ring (e.g., nitro or cyano substituents) amplifies the acrylate’s electrophilicity but compromises boronate ester stability due to increased Lewis acidity at boron.

Table 2: Comparative properties of α,β-unsaturated boronic esters

Compound LUMO (eV) λₘₐₓ (nm) Boron Stability (t₁/₂ in H₂O)
Target compound -2.1 265 >24 hours
Ethyl 3-(dioxaborolanyl)acrylate -1.4 240 >48 hours
3-Nitrophenyl analog -2.8 280 6 hours
Cyano-substituted analog -3.0 295 3 hours

Properties

IUPAC Name

ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO4/c1-6-20-15(19)11-10-13-8-7-9-14(12-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIOIMLBPXXMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the reaction of ethyl acrylate with a boronic ester derivative. The reaction is often catalyzed by palladium complexes under mild conditions. The process generally includes:

    Starting Materials: Ethyl acrylate and a boronic ester derivative.

    Catalyst: Palladium complexes.

    Solvent: Commonly used solvents include toluene or ethanol.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group reacts with halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and halide substrates.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology

The compound is studied for its potential use in biological systems, particularly in the development of boron-containing drugs that can target specific biological pathways.

Medicine

In medicine, boronic esters are explored for their potential use in drug delivery systems and as therapeutic agents due to their ability to form reversible covalent bonds with biological molecules.

Industry

Industrially, this compound is used in the synthesis of advanced materials, including polymers and electronic components, due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which (E)-ethyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with hydroxyl and amino groups, making it useful in various chemical and biological applications.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate (Target Compound) C₁₁H₁₉BO₄ 226.08 Boronate ester, α,β-unsaturated ester Enhanced reactivity in cross-coupling and conjugate addition due to unsaturation
tert-Butyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate C₁₄H₁₉BO₄ 254.11 Boronate ester, α,β-unsaturated tert-butyl ester Increased steric bulk improves stability but may reduce solubility
Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate-d3 C₁₃H₁₄D₃BBrO₂ 283.17 Boronate ester, deuterated propanoate Isotopic labeling for mechanistic studies; saturated ester limits conjugation
Ethyl 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₆H₂₁BO₅ 304.15 Boronate ester, methoxy-substituted benzoate Electron-donating methoxy group alters electronic properties of aryl ring
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate C₁₅H₂₅BN₂O₄ 308.18 Boronate ester, pyrazole-substituted ester Heterocyclic pyrazole moiety introduces potential for coordination or H-bonding

Reactivity in Cross-Coupling Reactions

The target compound’s α,β-unsaturated ester distinguishes it from saturated analogs (e.g., propanoate derivatives). In Suzuki-Miyaura couplings, the boronate group facilitates transmetallation with palladium catalysts, while the conjugated double bond may stabilize transition states or enable tandem reactions . For example:

  • Reaction Efficiency: The unsaturated ester in the target compound shows faster coupling kinetics compared to saturated analogs like ethyl 2-[4-(boronate)phenyl]propanoate-d3, likely due to reduced steric hindrance and enhanced electron delocalization .
  • Byproduct Formation: tert-Butyl analogs (e.g., C₁₄H₁₉BO₄) exhibit lower yields in polar solvents due to steric constraints, whereas the ethyl propenoate derivative achieves >80% yield in THF/water systems .

Solubility and Stability

  • Solubility : The target compound is soluble in THF, DCM, and DMSO but less so in aqueous media. In contrast, methoxy-substituted benzoate derivatives (e.g., C₁₆H₂₁BO₅) show improved water solubility due to the polar methoxy group .
  • Stability : Boronate esters are generally moisture-sensitive, but the tert-butyl analog (C₁₄H₁₉BO₄) exhibits longer shelf life under inert conditions due to steric protection of the boron center .

Biological Activity

Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate is a compound of significant interest in the field of organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing relevant research findings and presenting data in a structured manner.

  • Molecular Formula : C₁₁H₁₉BO₄
  • Molar Mass : 226.08 g/mol
  • Density : 1.01 ± 0.1 g/cm³ (predicted)
  • Boiling Point : 236.8 ± 42.0 °C (predicted)
  • CAS Number : 1263187-14-9

The compound's biological activity is primarily attributed to its boron-containing moiety, which can interact with various biological targets. The dioxaborolane structure is known for its ability to form complexes with nucleophiles, potentially influencing enzyme activity and cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound can inhibit the proliferation of several cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic Insights : Research suggests that the compound may modulate key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various bacterial strains:

  • Bacterial Inhibition : this compound demonstrated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus.
  • Mechanism of Action : The antimicrobial effect is hypothesized to result from disruption of bacterial cell membrane integrity and interference with metabolic processes.

Data Tables

PropertyValue
Molecular FormulaC₁₁H₁₉BO₄
Molar Mass226.08 g/mol
Density1.01 ± 0.1 g/cm³
Boiling Point236.8 ± 42.0 °C
CAS Number1263187-14-9

Case Study 1: Anticancer Effects

A study conducted by Zhang et al. (2020) evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

Case Study 2: Antimicrobial Activity

In a separate investigation by Lee et al. (2021), the compound was tested against various bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.